

Sirt3-IN-1: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirt3-IN-1 is a novel and potent inhibitor of Sirtuin 3 (SIRT3), a key mitochondrial NAD+-dependent deacetylase. With a reported IC50 of 0.043 µM, **Sirt3-IN-1** has emerged as a valuable chemical probe for investigating the physiological and pathological roles of SIRT3[1]. Primarily explored for its potential in acute myeloid leukemia (AML) research, this document provides a comprehensive overview of the available data on **Sirt3-IN-1** and outlines general protocols for its application in murine models, based on standard practices for similar small molecule inhibitors.

Introduction

Sirtuin 3 (SIRT3) is a critical regulator of mitochondrial function and cellular metabolism. It governs the activity of numerous mitochondrial proteins through deacetylation, thereby influencing oxidative phosphorylation, fatty acid oxidation, and reactive oxygen species (ROS) detoxification. Dysregulation of SIRT3 activity has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. **Sirt3-IN-1**, also identified as compound 17f, is a recently developed selective inhibitor of SIRT3, designed to probe the therapeutic potential of SIRT3 inhibition[1]. The primary research context for **Sirt3-IN-1** has been in AML, where SIRT3 is believed to contribute to chemoresistance[2][3][4].



Data Presentation

In Vitro Activity of Sirt3-IN-1

Compound	Target	IC50 (μM)	Cell-Based Assay	Reference
Sirt3-IN-1 (compound 17f)	SIRT3	0.043	Acute Myeloid Leukemia (AML) cell lines	

Experimental Protocols

Note: The following protocols are generalized for the administration of a novel small molecule inhibitor to mice and should be adapted and optimized based on the specific physicochemical properties of **Sirt3-IN-1** and the experimental design. Detailed in vivo administration protocols for **Sirt3-IN-1** are anticipated to be available in the forthcoming publication: Yang X, et al. Design, synthesis and biological evaluation of novel SIRT3 inhibitors targeting both NAD+ and substrate binding sites for the treatment of acute myeloid leukemia. Eur J Med Chem. 2024 Oct 5;276:116689.

Protocol 1: Preparation of Sirt3-IN-1 for In Vivo Administration

Objective: To prepare a solution or suspension of **Sirt3-IN-1** suitable for administration to mice.

Materials:

- Sirt3-IN-1
- Vehicle (e.g., DMSO, PEG400, Tween 80, saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



• Sterile syringes and needles

Procedure:

Vehicle Selection: The choice of vehicle is critical and depends on the solubility of Sirt3-IN-1.
 A common starting point for poorly soluble compounds is a formulation containing DMSO to dissolve the compound, followed by dilution with agents like PEG400, Tween 80, and saline to improve tolerability. A typical vehicle composition might be 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% saline.

Solubilization:

- Weigh the desired amount of Sirt3-IN-1 in a sterile microcentrifuge tube.
- Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly.
- Sequentially add PEG400 and Tween 80, vortexing after each addition to ensure a homogenous mixture.
- Finally, add the saline dropwise while vortexing to prevent precipitation.
- Final Formulation: The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be attempted. If the compound remains insoluble, a suspension may be necessary, which would require optimization of the vehicle and administration route.
- Storage: Prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Administration of Sirt3-IN-1 to Mice

Objective: To administer **Sirt3-IN-1** to mice via a suitable route.

Materials:

• Prepared **Sirt3-IN-1** formulation



- Appropriately sized syringes and needles (e.g., 27-30 gauge)
- Mouse restraints
- 70% ethanol for disinfection

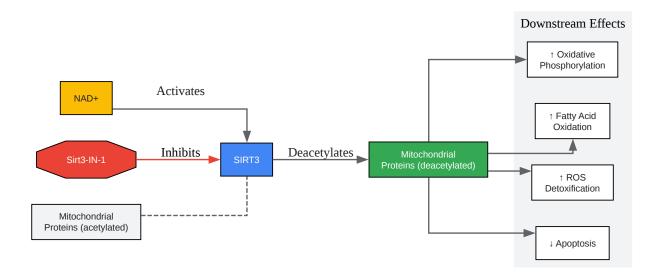
Procedure:

- Route of Administration: The route of administration will depend on the experimental goals and the pharmacokinetic properties of Sirt3-IN-1. Common routes for systemic delivery include:
 - Intraperitoneal (IP) injection: Offers rapid absorption and is a common route for experimental compounds.
 - Oral gavage (PO): Suitable for evaluating oral bioavailability and for chronic dosing studies.
 - Intravenous (IV) injection: Provides immediate and complete bioavailability but can be technically challenging.
- Dosing: The dosage of Sirt3-IN-1 will need to be determined through dose-ranging studies to
 establish efficacy and tolerability. Based on studies with other kinase inhibitors, a starting
 dose in the range of 10-50 mg/kg could be considered.
- Administration (Example: IP Injection):
 - Gently restrain the mouse, exposing the abdomen.
 - Wipe the injection site with 70% ethanol.
 - Insert the needle at a shallow angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the Sirt3-IN-1 formulation slowly.
 - Withdraw the needle and monitor the mouse for any adverse reactions.



• Frequency: The frequency of administration (e.g., once daily, twice daily) will depend on the half-life of **Sirt3-IN-1** and should be determined in pharmacokinetic studies.

Visualizations SIRT3 Signaling Pathway

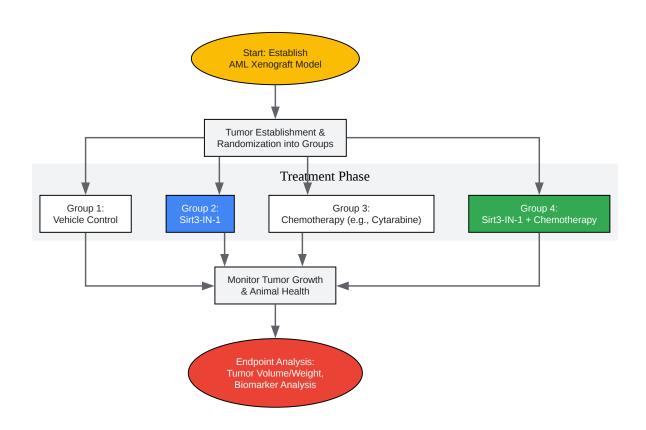


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Caption: SIRT3 signaling pathway and point of inhibition by Sirt3-IN-1.

Experimental Workflow for In Vivo Efficacy Study





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Caption: A representative workflow for an in vivo efficacy study of Sirt3-IN-1.

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